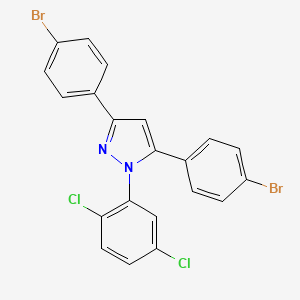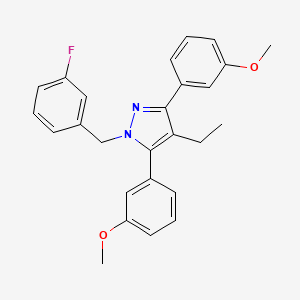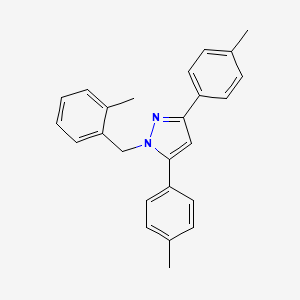![molecular formula C16H15N5O3S B10925180 4-hydroxy-5-{(1E)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10925180.png)
4-hydroxy-5-{(1E)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-5-{[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a triazole ring, and a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-5-{[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the thiazine ring through cyclization reactions. Key reagents and conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors to maintain precise control over reaction parameters and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-5-{[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the triazole ring would produce a dihydrotriazole derivative.
Scientific Research Applications
4-HYDROXY-5-{[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-HYDROXY-5-{[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-5-METHYLBENZENE: A simpler compound with a hydroxy group and a methyl group on a benzene ring.
BENZIMIDAZOLES: A class of compounds containing a benzene ring fused to an imidazole ring, known for their biological activity.
Uniqueness
4-HYDROXY-5-{[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H15N5O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(E)-C-methyl-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]carbonimidoyl]-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C16H15N5O3S/c1-9-5-3-4-6-11(9)7-21-8-17-15(20-21)18-10(2)12-13(22)19-16(24)25-14(12)23/h3-6,8,23H,7H2,1-2H3,(H,19,22,24)/b18-10+ |
InChI Key |
UJHCEJBWXUKLMO-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CN2C=NC(=N2)/N=C(\C)/C3=C(SC(=O)NC3=O)O |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC(=N2)N=C(C)C3=C(SC(=O)NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925103.png)

![N-(2,6-dichlorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10925111.png)

![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B10925114.png)

![N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10925149.png)

![N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide](/img/structure/B10925153.png)

![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10925158.png)
![5-(Naphthalen-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10925163.png)
![4-(4-ethylphenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10925166.png)
![N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925169.png)
